

# 4,4'-Oxydianiline (ODA): A Technical Guide to Carcinogenicity and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**4,4'-Oxydianiline** (ODA), an aromatic amine with the chemical formula O(C<sub>6</sub>H<sub>4</sub>NH<sub>2</sub>)<sub>2</sub>, is a critical industrial chemical primarily used as a monomer in the production of high-performance polymers like polyimides (e.g., Kapton) and poly(ester)imide resins.[1] These materials are valued for their exceptional thermal stability and are used in aerospace, electronics, and other advanced applications.[1][2] Despite its utility, significant toxicological concerns, particularly its carcinogenicity, necessitate a thorough understanding for risk assessment and safe handling. This guide provides a comprehensive overview of the existing carcinogenicity and toxicity data for ODA, focusing on quantitative results, experimental methodologies, and mechanistic insights.

## **Carcinogenicity Assessment**

Long-term animal bioassays have provided clear evidence of the carcinogenic potential of **4,4'-Oxydianiline**. The most definitive study is the National Toxicology Program (NTP) Technical Report 205, which evaluated ODA in F344 rats and B6C3F1 mice.[3][4]

## **Key Findings:**

Under the conditions of the 104-week bioassay, ODA was found to be carcinogenic for both male and female F344 rats and B6C3F1 mice.[3]



- In F344 Rats: ODA induced dose-related increases in the incidence of hepatocellular carcinomas or neoplastic nodules.[3][4] Additionally, a significant increase in follicular-cell adenomas or carcinomas of the thyroid was observed in both sexes.[3][4][5]
- In B6C3F1 Mice: ODA led to a significantly higher incidence of adenomas of the Harderian gland in both males and females.[3][4] It also caused hepatocellular adenomas or carcinomas in both sexes and follicular-cell adenomas of the thyroid in females.[3][4]

## **Quantitative Carcinogenicity Data**

The following tables summarize the tumor incidence data from the pivotal NTP bioassay where ODA was administered in the diet for 104 weeks.[3][4]

Table 1: Incidence of Liver Neoplasms in F344 Rats Fed 4,4'-Oxydianiline

Sex	Dose Level (ppm)	Number of Animals	Hepatocellular Carcinoma or Neoplastic Nodule
Male	Control	50	2/50 (4%)
200	50	11/50 (22%)	
400	50	25/49 (51%)	-
Female	Control	50	0/50 (0%)
400	50	6/50 (12%)	
500	50	17/50 (34%)	-
Source: NTP Technical Report 205.			<del>-</del>

[3]

Table 2: Incidence of Thyroid Gland Neoplasms in F344 Rats Fed 4,4'-Oxydianiline



Sex	Dose Level (ppm)	Number of Animals	Follicular-cell Adenoma or Carcinoma
Male	Control	50	2/50 (4%)
200	50	10/50 (20%)	
400	50	21/49 (43%)	-
Female	Control	50	1/50 (2%)
400	50	11/50 (22%)	
500	50	21/50 (42%)	-
Source: NTP			-

Technical Report 205.

[3]

Table 3: Incidence of Key Neoplasms in B6C3F1 Mice Fed 4,4'-Oxydianiline



Sex	Dose Level (ppm)	Number of Animals	Harderian Gland Adenoma	Hepatocellu lar Adenoma or Carcinoma	Thyroid Follicular- cell Adenoma
Male	Control	50	1/49 (2%)	11/50 (22%)	0/48 (0%)
150	50	13/49 (27%)	22/50 (44%)	1/50 (2%)	
300	50	17/49 (35%)	18/50 (36%)	3/49 (6%)	
Female	Control	50	1/50 (2%)	1/50 (2%)	0/49 (0%)
300	50	11/50 (22%)	4/50 (8%)	3/50 (6%)	
800	50	21/50 (42%)	14/50 (28%)	9/50 (18%)	-

Source: NTP Technical Report 205.

[3][4]

# **Toxicity Profile Acute Toxicity**

ODA exhibits moderate acute toxicity. The oral LD50 in rats has been reported as 725 mg/kg. [6]

Table 4: Acute Toxicity of 4,4'-Oxydianiline

Species	Route	Parameter	Value
Rat	Oral	LD50	725 mg/kg
Rat	Intraperitoneal	LD50	365 mg/kg
Source: Hazardous			
Substances Data			
Bank (HSDB).[6]			



## Genotoxicity

There is substantial evidence that ODA is genotoxic. It has tested positive in a range of in vitro and in vivo assays, indicating its potential to cause genetic damage.[7]

Table 5: Summary of Genotoxicity Data for 4,4'-Oxydianiline

Assay Type	Test System	Metabolic Activation	Result
Bacterial Mutagenicity	Salmonella typhimurium	With and without	Positive
Mammalian Cell Mutagenicity	Mouse Lymphoma L5178Y cells	Not specified	Positive
Chromosomal Aberrations	In vitro	Not specified	Positive
Sister Chromatid Exchange	In vitro	Not specified	Positive
Micronucleus Test	Mouse peripheral blood	In vivo	Positive
Source: National Toxicology Program. [7][8]			

## **Mechanism of Action**

The carcinogenicity of ODA is believed to be linked to its metabolic activation into reactive intermediates that can bind to DNA, forming adducts and leading to mutations. This is a common pathway for many aromatic amines. Recent research has shown that ODA is N-acetylated in human bronchial epithelial cells and induces DNA damage at concentrations as low as  $0.1~\mu$ M.[9] This suggests a metabolic pathway involving N-acetylation and potentially subsequent N-hydroxylation to form reactive species that damage DNA.





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Caption: Proposed metabolic activation pathway for ODA-induced carcinogenicity.

## **Experimental Protocols**

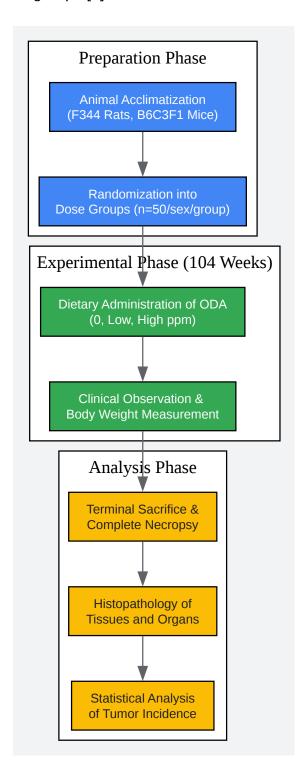
The primary data for the carcinogenicity of ODA comes from the NTP TR-205 bioassay. The methodology for this study is detailed below.

## NTP Chronic Carcinogenicity Bioassay (TR-205)

- Test Substance: 4,4'-Oxydianiline (CAS No. 101-80-4).[3]
- Animal Models:
  - 50 male and 50 female F344 rats per dose group.[3][4]
  - 50 male and 50 female B6C3F1 mice per dose group.[3][4]
- Administration Route: Dietary administration. The test chemical was mixed into the standard animal feed.[3][4]
- · Dose Levels:
  - Rats: 0 (control), 200, 400 ppm (males); 0 (control), 400, 500 ppm (females).[3][6] Note:
    The NTP report abstract lists 200, 400, or 500 ppm for both sexes, but the detailed results
    often specify different ranges.
  - Mice: 0 (control), 150, 300 ppm (males); 0 (control), 300, 800 ppm (females).[3][6] Note:
     The NTP report abstract lists 150, 300, or 800 ppm for both sexes.
- Duration: 104 weeks of continuous dietary exposure.[3][4]
- Observations: Animals were observed twice daily for mortality and signs of toxicity. Body weights were recorded weekly for the first 13 weeks and then monthly.



Pathology: All animals that died or were sacrificed at the end of the study underwent a
complete necropsy. Histopathologic examinations were performed on all major tissues and
organs from control and high-dose groups. Lesions observed in these groups were then
examined in the lower-dose groups.[3]



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Caption: Workflow for the NTP long-term carcinogenicity bioassay of ODA.

#### Conclusion

The available data unequivocally demonstrate that **4,4'-Oxydianiline** is a carcinogen in laboratory animals, targeting the liver, thyroid, and Harderian glands.[2][3] Its genotoxic activity is the likely mechanism underlying its carcinogenicity. Given its industrial importance, stringent control measures are essential to minimize human exposure. For professionals in drug development, the well-documented carcinogenic profile of ODA serves as a critical reference for structural alert analysis and the toxicological screening of related aromatic amine compounds.

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